2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate
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Overview
Description
2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate is an organic compound with the molecular formula C20H23ClN2O4S. It is a derivative of piperazine, a heterocyclic amine, and features a tosyl group attached to the piperazine ring. The compound also contains a 4-chlorobenzoate ester group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate typically involves the following steps:
Formation of 4-Tosylpiperazine: Piperazine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to form 4-tosylpiperazine.
Esterification: The 4-tosylpiperazine is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-tosylpiperazine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 4-chlorobenzoic acid and 4-tosylpiperazine.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)ethyl 4-chlorobenzoate: Similar structure but with a phenyl group instead of a tosyl group.
2-(4-Methylpiperazin-1-yl)ethyl 4-chlorobenzoate: Similar structure but with a methyl group instead of a tosyl group.
2-(4-Benzylpiperazin-1-yl)ethyl 4-chlorobenzoate: Similar structure but with a benzyl group instead of a tosyl group.
Uniqueness
2-(4-Tosylpiperazin-1-yl)ethyl 4-chlorobenzoate is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group is a strong electron-withdrawing group, which can affect the compound’s interactions with biological targets and its overall stability.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-16-2-8-19(9-3-16)28(25,26)23-12-10-22(11-13-23)14-15-27-20(24)17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOLACATJHMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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